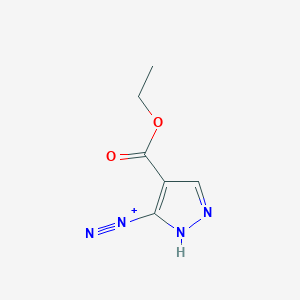
4-ethoxycarbonyl-1H-pyrazole-5-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium is a diazonium compound derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium typically involves the diazotization of 4-ethoxycarbonyl-3-methyl-1H-pyrazole. This process is carried out by treating the pyrazole derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures . The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound, as it can decompose at higher temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diazonium salt production apply. These include maintaining low temperatures and using stabilizing agents to prevent decomposition. The compound can be produced in batch processes, with careful monitoring of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.
Major Products Formed
Substitution Reactions: Halogenated pyrazoles, hydroxypyrazoles, and cyanopyrazoles.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: Hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive derivatives.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Mecanismo De Acción
The mechanism of action of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds with different biological activities . The specific molecular targets and pathways involved depend on the nature of the substituents and the type of reaction it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethoxycarbonyl-1-phenyl-1H-pyrazole-5-diazonium
- 3-Methyl-1H-pyrazole-5-diazonium
- 4-Carboxy-1H-pyrazole-5-diazonium
Uniqueness
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium is unique due to its ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This functional group enhances its solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
73981-24-5 |
|---|---|
Fórmula molecular |
C6H7N4O2+ |
Peso molecular |
167.15 g/mol |
Nombre IUPAC |
4-ethoxycarbonyl-1H-pyrazole-5-diazonium |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-6(11)4-3-8-10-5(4)9-7/h3H,2H2,1H3/p+1 |
Clave InChI |
WOHJVWMEKKUYHC-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)C1=C(NN=C1)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


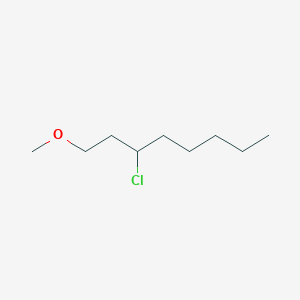
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
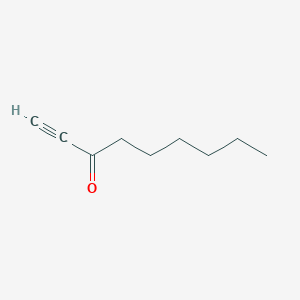
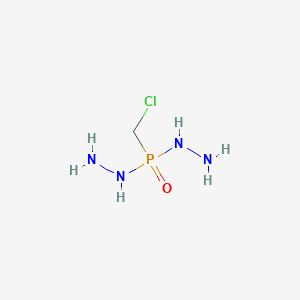


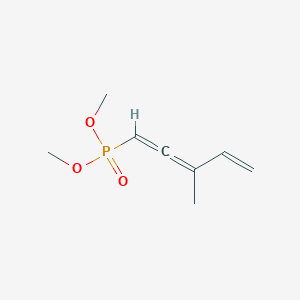
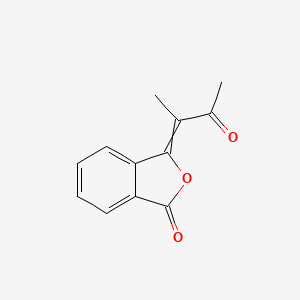

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
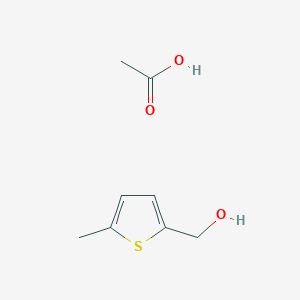
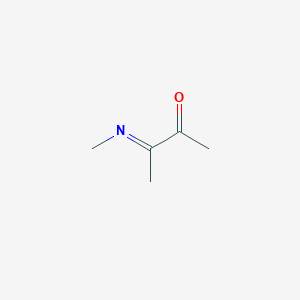

![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
